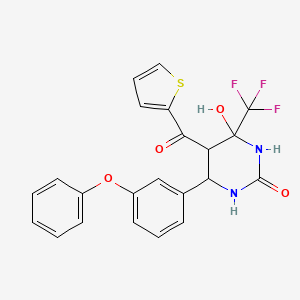

4-Hydroxy-6-(3-phenoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Description

4-Hydroxy-6-(3-phenoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a diazinane-derived heterocyclic compound featuring a 1,3-diazinan-2-one core. Key structural attributes include:

- Position 4: Hydroxy and trifluoromethyl groups, which enhance polarity and metabolic stability.

- Position 6: A 3-phenoxyphenyl substituent, introducing steric bulk and aromatic interactions.

Properties

IUPAC Name |

4-hydroxy-6-(3-phenoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O4S/c23-22(24,25)21(30)17(19(28)16-10-5-11-32-16)18(26-20(29)27-21)13-6-4-9-15(12-13)31-14-7-2-1-3-8-14/h1-12,17-18,30H,(H2,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQISCTGGGKDBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-Hydroxy-6-(3-phenoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one (CAS Number: 1005096-49-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

Key Functional Groups

- Hydroxy group : Contributes to hydrogen bonding and solubility.

- Trifluoromethyl group : Imparts lipophilicity and influences biological activity.

- Thiophene ring : Known for its role in various biological processes.

Antioxidant Activity

Preliminary studies suggest that compounds with hydroxy groups exhibit enhanced antioxidant properties. The presence of the hydroxy group in 4-Hydroxy-6-(3-phenoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Antidiabetic Potential

Recent research indicates that similar compounds have shown promise as inhibitors of key enzymes involved in carbohydrate metabolism. For instance, analogs with similar structural motifs have demonstrated significant inhibitory effects on α-glucosidase and α-amylase, which are critical targets in the management of diabetes. The compound's potential as an antidiabetic agent warrants further investigation.

| Enzyme | Inhibition (%) at 500 µM | IC50 (µM) |

|---|---|---|

| α-Glucosidase | 83.13% | 4.58 |

| α-Amylase | 78.85% | 1.58 |

Anti-inflammatory Activity

The compound's structure suggests possible interactions with inflammatory pathways. Compounds with similar functional groups have been studied for their ability to inhibit the NF-κB pathway, a crucial mediator in inflammation. In vitro assays could provide insights into whether this compound exhibits similar anti-inflammatory effects.

Case Study 1: Structural Analog Research

A study on structurally related compounds revealed that those containing trifluoromethyl groups often exhibit enhanced binding affinities to target proteins involved in metabolic pathways. Such findings highlight the importance of structural modifications in enhancing biological activity.

Case Study 2: In Vivo Toxicity Assessment

In toxicity assessments conducted on similar compounds, no significant adverse effects were observed at therapeutic doses in animal models. This suggests a favorable safety profile that could be applicable to 4-Hydroxy-6-(3-phenoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Aromatic Substituents at Position 6: The 3-phenoxyphenyl group in the target compound introduces a larger hydrophobic surface compared to the 3-fluorophenyl analog . This may enhance membrane permeability but reduce aqueous solubility.

Functional Groups at Position 5 :

- The thiophene-2-carbonyl group (target compound) offers greater electron delocalization than the furan-2-yl analog , which could influence binding affinity in biological targets.

- The ethoxycarbonyl group in the ethyl carboxylate derivative introduces hydrolytic liability, limiting stability under acidic or enzymatic conditions.

Crystallographic Data :

- The 3-fluorophenyl analog crystallizes in a triclinic system (space group P1) with cell parameters a = 6.6032 Å, b = 10.4541 Å, c = 12.4906 Å . Such packing arrangements may differ from the target compound, impacting melting points and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.